molecular formula C18H17N3O3S B2960846 N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 722477-14-7

N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2960846
CAS No.: 722477-14-7
M. Wt: 355.41
InChI Key: CURPJXIJFAPBMC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic organic compound that features a quinazoline moiety linked to a 3,4-dimethoxyphenyl group via a sulfanylacetamide linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or similar reagents.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with a thiol reagent under suitable conditions.

    Coupling with 3,4-Dimethoxyphenyl Group: The final step involves coupling the sulfanylquinazoline intermediate with a 3,4-dimethoxyphenyl acetamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline ring or the sulfanyl group, potentially yielding dihydroquinazoline derivatives or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution on the aromatic rings could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity such as anticancer, antimicrobial, or anti-inflammatory effects.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylthio)acetamide: Similar structure but with a thioether linkage.

    N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfonyl)acetamide: Similar structure but with a sulfonyl linkage.

    N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylamino)acetamide: Similar structure but with an amino linkage.

Uniqueness

The uniqueness of N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide lies in its specific sulfanylacetamide linkage, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in stability, reactivity, and biological activity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-15-8-7-12(9-16(15)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURPJXIJFAPBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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